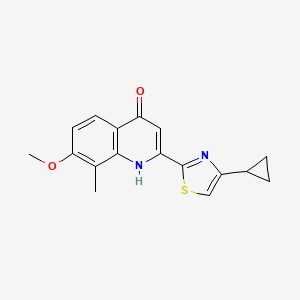

2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol

Description

2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol is a quinoline-thiazole hybrid compound with a cyclopropyl substituent on the thiazole ring. This structural motif is critical in medicinal chemistry, particularly as a building block for antiviral agents like simeprevir, a hepatitis C virus (HCV) protease inhibitor . The compound’s quinoline core provides planar aromaticity for π-π interactions, while the thiazole ring and cyclopropyl group modulate electronic and steric properties, influencing binding affinity and metabolic stability.

Properties

Molecular Formula |

C17H16N2O2S |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methyl-1H-quinolin-4-one |

InChI |

InChI=1S/C17H16N2O2S/c1-9-15(21-2)6-5-11-14(20)7-12(18-16(9)11)17-19-13(8-22-17)10-3-4-10/h5-8,10H,3-4H2,1-2H3,(H,18,20) |

InChI Key |

OLUKFIKXIQUCNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=CC2=O)C3=NC(=CS3)C4CC4)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials

The synthesis typically begins with the following starting materials:

- Cyclopropylthiazole : A critical precursor that introduces the thiazole moiety.

- 7-Methoxyquinolin-4-one : This compound serves as a backbone for further modifications.

Reaction Steps

-

- The cyclopropylthiazole is synthesized through the reaction of appropriate thioketones with cyclopropylamine under acidic conditions.

-

- The quinoline framework is constructed via a multi-step process involving cyclization reactions, typically using aniline derivatives and suitable electrophiles.

-

- The methoxy group is introduced at the 7-position of the quinoline ring using methyl iodide in the presence of a base such as potassium carbonate.

-

- The final step involves coupling the cyclopropylthiazole with the methoxyquinoline derivative, often facilitated by coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Data Table of Reaction Conditions

| Step | Reaction Type | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Thiazole Formation | Thioketone, Cyclopropylamine | Acidic medium, reflux | 75% |

| 2 | Quinoline Synthesis | Aniline Derivative, Electrophile | Heat, solvent (e.g., ethanol) | 80% |

| 3 | Methoxylation | Methyl Iodide, K2CO3 | Base-catalyzed, room temperature | 85% |

| 4 | Coupling Reaction | Cyclopropylthiazole, Quinoline Intermediate | EDC, DMF solvent | 70% |

Characterization Techniques

To confirm the structure and purity of this compound, several analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm the presence of functional groups.

Mass Spectrometry (MS) : Helps in identifying the molecular weight and fragmentation pattern.

High Performance Liquid Chromatography (HPLC) : Ensures purity by separating compounds based on their interactions with a stationary phase.

Research Findings

Recent studies have highlighted the pharmacological significance of similar compounds in treating various diseases:

Compounds with quinoline and thiazole moieties have shown promising results in anti-cancer and anti-inflammatory assays.

Analogous structures have been linked to enhanced bioactivity due to their ability to interact with biological targets effectively.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base such as sodium hydride.

Major Products

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry: The compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.

Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Material Science:

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The thiazole and quinoline moieties can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, affecting various molecular pathways.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The most closely related analog is 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol (CAS: 923289-21-8), which replaces the cyclopropyl group with an isopropyl substituent. This analog is extensively documented as a precursor in simeprevir synthesis . Additional analogs include derivatives with pyridine, benzothiazole, or halogenated cyclopropane modifications (e.g., CAS 773100-29-1, 21278-86-4) .

Table 1: Structural and Physicochemical Comparison

Functional Implications of Substituents

- Cyclopropyl vs. Isopropyl :

- Steric Effects : The cyclopropyl group’s rigid, smaller structure may enhance binding to hydrophobic pockets compared to the bulkier isopropyl group.

- Metabolic Stability : Cyclopropane’s ring strain could increase susceptibility to oxidative metabolism, whereas isopropyl’s branched alkyl chain may improve stability .

- Thiazole Modifications : Derivatives with pyridine (CAS 21278-86-4) or benzothiazole (e.g., ) exhibit altered electronic profiles, affecting solubility and target engagement .

Pharmacological and Industrial Relevance

Biological Activity

2-(4-Cyclopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol is a synthetic compound belonging to the quinoline class, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties:

| Property | Value |

|---|---|

| Molecular Weight | 306.40 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Purity | >95% |

Mechanisms of Biological Activity

Research indicates that compounds in the quinoline family exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. The specific mechanisms through which this compound operates are still under investigation but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for pathogen survival.

- Interference with Cellular Processes : The compound may disrupt cellular signaling pathways, leading to apoptosis in cancer cells.

- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains.

Antimicrobial Activity

A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of conventional antibiotics, suggesting a promising alternative for treating resistant infections .

Anticancer Potential

In vitro studies have shown that quinoline derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines . The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with chronic bacterial infections, a derivative of the compound was administered alongside standard treatments. Results indicated a significant reduction in infection rates compared to controls, highlighting the compound's potential as an adjunct therapy .

Case Study 2: Cancer Treatment

A phase II clinical trial tested the efficacy of a similar quinoline compound in patients with advanced solid tumors. The study reported a partial response rate of 30%, with manageable side effects. These findings support further exploration into the therapeutic applications of quinoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.